2-oxo-N-[(4-phenyloxan-4-yl)methyl]-2H-chromene-3-carboxamide
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Overview
Description
2-oxo-N-[(4-phenyloxan-4-yl)methyl]-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core, which is known for its diverse biological activities, and a phenyloxan moiety, which can enhance its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-[(4-phenyloxan-4-yl)methyl]-2H-chromene-3-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-keto ester under acidic or basic conditions.
Introduction of the Phenyloxan Moiety: The phenyloxan group can be introduced via a nucleophilic substitution reaction, where a suitable oxan derivative reacts with a halogenated benzene compound.
Amidation Reaction: The final step involves the formation of the carboxamide group. This can be achieved by reacting the intermediate compound with an amine derivative under dehydrating conditions, often using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The chromene core can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction of the compound can be achieved using hydrogenation or metal hydrides, potentially converting the chromene core to a dihydrochromene.
Substitution: The phenyloxan moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrochromene derivatives.
Substitution: Various substituted phenyloxan derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-oxo-N-[(4-phenyloxan-4-yl)methyl]-2H-chromene-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound may exhibit various activities such as antioxidant, anti-inflammatory, or antimicrobial properties due to the presence of the chromene core. It can be used in the study of enzyme inhibition and receptor binding.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects. The chromene structure is known for its pharmacological activities, and the addition of the phenyloxan moiety could enhance its bioavailability and efficacy.
Industry
Industrially, this compound could be used in the development of new polymers, dyes, or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-oxo-N-[(4-phenyloxan-4-yl)methyl]-2H-chromene-3-carboxamide would depend on its specific application. Generally, the chromene core can interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The phenyloxan moiety may enhance the compound’s binding affinity or stability.
Comparison with Similar Compounds
Similar Compounds
2-oxo-2H-chromene-3-carboxamide: Lacks the phenyloxan moiety, potentially resulting in different biological activities and chemical properties.
4-phenyloxan-4-yl derivatives: Compounds with similar phenyloxan groups but different core structures, which may exhibit different reactivity and applications.
Uniqueness
The combination of the chromene core and the phenyloxan moiety in 2-oxo-N-[(4-phenyloxan-4-yl)methyl]-2H-chromene-3-carboxamide makes it unique
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
2-oxo-N-[(4-phenyloxan-4-yl)methyl]chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c24-20(18-14-16-6-4-5-9-19(16)27-21(18)25)23-15-22(10-12-26-13-11-22)17-7-2-1-3-8-17/h1-9,14H,10-13,15H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBQSHBOYKODMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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